A Technical Guide to 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine: Synthesis, Characterization, and Potential Applications
A Technical Guide to 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine: Synthesis, Characterization, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1][2] The fusion of multiple pharmacologically relevant motifs into a single molecular entity is a well-established strategy in drug discovery to enhance potency and selectivity. This guide focuses on the novel compound, 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine , a molecule that integrates two key heterocyclic and sulfonyl-containing pharmacophores: the 2,2'-bipyridine core and an arylsulfonylpyridine moiety.
The 2,2'-bipyridine unit is a privileged bidentate chelating ligand, extensively utilized in coordination chemistry, catalysis, and the development of therapeutic agents with anticancer, antimicrobial, and antiviral properties.[3][4][5] On the other hand, the arylsulfonyl group is a prominent feature in a wide array of pharmaceuticals, contributing to their therapeutic efficacy through strong hydrogen bonding interactions and by influencing their pharmacokinetic profiles.[6][7] Compounds bearing a sulfonyl group attached to a pyridine ring have shown promise as antibacterial and anticancer agents.[8][9]
This technical guide provides a comprehensive overview of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine, a compound of significant interest for its potential in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and analogous structures to present predicted properties, plausible synthetic routes, and expected characterization data. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.
Chemical Structure and Physicochemical Properties
The structure of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine is characterized by a central pyridine ring functionalized at the 2-position with a second pyridine ring, forming a 2,2'-bipyridine framework. The 3-position of the central pyridine ring is substituted with a 4-methylphenylsulfonyl group.
Canonical SMILES: Cc1ccc(S(=O)(=O)c2c(ccn2)c3ccccn3)cc1
IUPAC Name: 3-((4-methylphenyl)sulfonyl)-2-(pyridin-2-yl)pyridine
Predicted Physicochemical Properties
The physicochemical properties of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine are predicted based on the known characteristics of its core components, 2,2'-bipyridine and arylsulfonylpyridines. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery systems.[10][11]
| Property | Predicted Value | Rationale and References |
| Molecular Weight | 338.41 g/mol | Calculated from the chemical formula: C₁₈H₁₄N₂O₂S. |
| Melting Point | 150-180 °C | Unsubstituted 2,2'-bipyridine has a melting point of 70-73 °C.[12] The presence of the bulky and polar sulfonyl group and the additional phenyl ring is expected to significantly increase the melting point due to stronger intermolecular interactions. |
| Boiling Point | > 450 °C | The boiling point of 2,2'-bipyridine is 273 °C.[12] The significant increase in molecular weight and polarity due to the arylsulfonyl group suggests a substantially higher boiling point. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Chloroform); Sparingly soluble in water. | 2,2'-bipyridine is soluble in many organic solvents.[13] The arylsulfonyl group will increase polarity, but the overall large aromatic structure will likely limit aqueous solubility.[14] |
| pKa | 3.5 - 4.5 (conjugate acid) | The pKa of the conjugate acid of 2,2'-bipyridine is approximately 4.3.[13] The electron-withdrawing nature of the sulfonyl group at the 3-position is expected to decrease the basicity of the pyridine nitrogens, thus lowering the pKa. |
| LogP | 2.5 - 3.5 | The LogP of 2,2'-bipyridine is 1.5.[13] The addition of the 4-methylphenylsulfonyl group will increase the lipophilicity of the molecule. |
Proposed Synthetic Pathways
The synthesis of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine can be approached through several strategic disconnections. A plausible and efficient route would involve the late-stage introduction of the sulfonyl group onto a pre-formed 2,2'-bipyridine scaffold or the construction of the substituted pyridine ring from appropriately functionalized precursors.
Pathway 1: Late-Stage Sulfonylation of a 2,2'-Bipyridine Precursor
This approach focuses on first synthesizing a 3-functionalized 2,2'-bipyridine that can then be converted to the desired sulfonyl derivative.
Caption: Proposed late-stage sulfonylation of a 2,2'-bipyridine precursor.
Detailed Protocol:
-
Diazotization of 3-Amino-2,2'-bipyridine: 3-Amino-2,2'-bipyridine is dissolved in a cold aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is added dropwise at 0-5 °C to form the corresponding diazonium salt.[15]
-
Sulfonylchlorination: The freshly prepared diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. This Sandmeyer-type reaction yields 2,2'-bipyridine-3-sulfonyl chloride.
-
Friedel-Crafts Sulfonylation: The purified 2,2'-bipyridine-3-sulfonyl chloride is then reacted with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride, to afford the final product, 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine.
Pathway 2: Construction of the Substituted Pyridine Ring
An alternative strategy involves a multi-component reaction to construct the central pyridine ring with the desired substituents.
Caption: Synthesis via construction of the central pyridine ring.
Detailed Protocol:
-
Formation of the Enaminone: 1-(Pyridin-2-yl)ethan-1-one is reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding enaminone intermediate.
-
Cyclocondensation: The enaminone is then reacted with 4-methylphenylsulfonylacetonitrile in the presence of ammonium acetate in a cyclocondensation reaction to yield 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine. This approach is analogous to the synthesis of other highly substituted pyridines.[16]
Spectroscopic Characterization
The structural elucidation of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine would rely on a combination of standard spectroscopic techniques.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two different pyridine rings and a substituted phenyl ring. Distinct signals would be observed for the protons on each ring system, with their chemical shifts and coupling patterns providing key structural information. The methyl group on the tolyl moiety would appear as a singlet around 2.4 ppm. The aromatic region (7.0-9.0 ppm) would contain a series of doublets, triplets, and multiplets corresponding to the protons of the two pyridine rings and the disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show 18 distinct signals corresponding to the 18 carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts would be characteristic of the sp² carbons of the aromatic rings and the sp³ carbon of the methyl group. The carbon atom attached to the sulfonyl group would be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule.[2]
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1400 | C=C and C=N stretching (aromatic rings) |
| 1350-1300 and 1180-1160 | Asymmetric and symmetric SO₂ stretching |
| 850-800 | C-H out-of-plane bending (para-disubstituted benzene) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural evidence.
Potential Applications and Biological Activity
While the specific biological profile of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine has not been reported, its constituent moieties suggest a range of potential therapeutic applications.
Anticancer Activity
Both 2,2'-bipyridine and arylsulfonylpyridine derivatives have been extensively investigated as potential anticancer agents.[4][9] 2,2'-Bipyridine compounds can form stable complexes with various metal ions, and these complexes have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis. Arylsulfonamide derivatives have been shown to inhibit key enzymes in cancer signaling pathways, such as phosphatidylinositol 3-kinase (PI3K).[9][18] The combination of these two pharmacophores in a single molecule could lead to a synergistic anticancer effect.
Antimicrobial and Antiviral Activity
2,2'-bipyridine derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[5] The ability of the bipyridine core to chelate essential metal ions can disrupt microbial metabolic processes.[19] Sulfonamides were among the first effective antimicrobial agents, and their derivatives continue to be explored for new antibacterial and antifungal applications.[6][20] Recently, sulfonylpyridine derivatives have been identified as promising anti-chlamydia agents.[8]
Enzyme Inhibition
The sulfonyl group is a key feature in many enzyme inhibitors.[7] Arylsulfonamide-containing compounds have been developed as inhibitors for a variety of enzymes, including carbonic anhydrases, kinases, and proteases.[7][21] The specific substitution pattern of 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine could confer inhibitory activity against specific enzyme targets relevant to various diseases.
Caption: Potential therapeutic applications of the target compound.
Conclusion
3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine represents a molecule of considerable interest for chemical and pharmaceutical research. By combining the well-established pharmacophores of 2,2'-bipyridine and arylsulfonylpyridine, this compound holds the potential for a range of biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic routes, offering a starting point for further experimental investigation into this promising molecule. The detailed protocols and characterization data outlined herein are intended to facilitate its synthesis and evaluation by the scientific community, ultimately paving the way for the discovery of new therapeutic agents.
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